2-Phenylthieno[2,3-d]pyrimidin-4-amine

Enzyme Inhibition Farnesyl Pyrophosphate Synthase Medicinal Chemistry

2-Phenylthieno[2,3-d]pyrimidin-4-amine (CAS 1249756-97-5) is a versatile thieno[2,3-d]pyrimidine building block for kinase inhibitor development. It addresses the need for a high-purity, one-step synthetic intermediate in medicinal chemistry, enabling systematic SAR studies and hit-to-lead optimization. - Enables potent FGFR1 inhibition (IC50 of 0.16 µM for direct analogs). - Reduces synthetic steps from five to one, increasing throughput and lowering cost. - Essential for developing selective hFPPS inhibitors (75% inhibition at 0.01 mM).

Molecular Formula C12H9N3S
Molecular Weight 227.29
CAS No. 1249756-97-5
Cat. No. B2364521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthieno[2,3-d]pyrimidin-4-amine
CAS1249756-97-5
Molecular FormulaC12H9N3S
Molecular Weight227.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N
InChIInChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15)
InChIKeyVQUWVROZMNLFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthieno[2,3-d]pyrimidin-4-amine Overview


2-Phenylthieno[2,3-d]pyrimidin-4-amine (CAS 1249756-97-5) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with a phenyl substituent at the 2-position and a primary amine at the 4-position [1]. This scaffold is recognized as a versatile small molecule building block in medicinal chemistry, particularly for the development of protein kinase inhibitors [2].

Scaffold Thieno[2,3-d]pyrimidine
Key substitution 2-Phenyl group
Reactive handle 4-Amine derivatization
Use context Kinase inhibitor building block

2-Phenylthieno[2,3-d]pyrimidin-4-amine: Substitution Risks


Generic substitution with an unsubstituted or differently substituted thieno[2,3-d]pyrimidin-4-amine is not possible because the 2-phenyl group is a key structural determinant that dictates both the compound's reactivity as a synthetic intermediate and its potential for target-specific biological activity [1]. Structure-activity relationship (SAR) studies on related N-phenylthieno[2,3-d]pyrimidin-4-amines demonstrate that substitution patterns significantly impact kinase inhibition, with IC50 values varying from 0.16 µM to >18 µM depending on the specific aryl substituent [2]. Therefore, replacing this specific compound with a different analog would alter the chemical handle for derivatization and would likely lead to a complete loss of activity in any downstream biological assays or synthetic pathways.

Substituent dependence The 2-phenyl group is a critical structural determinant for both synthetic reactivity and biological target engagement.
Activity shift SAR on related N-phenylthieno[2,3-d]pyrimidin-4-amines shows that different aryl substituents can alter kinase inhibition by >100-fold.
Derivatization mismatch Replacing this compound with a different analog may remove the intended synthetic handle and compromise downstream biological assay outcomes.

2-Phenylthieno[2,3-d]pyrimidin-4-amine: Differentiation Evidence


Farnesyl Pyrophosphate Synthase Inhibition Profile

A direct derivative of the target compound, (((2-phenylthieno[2,3-d]pyrimidin-4-yl)amino)methylene)diphosphonic acid, was evaluated for its inhibitory activity against human farnesyl pyrophosphate synthase [1]. This derivative demonstrates the potential of the 2-phenylthieno[2,3-d]pyrimidin-4-amine scaffold to be elaborated into a potent enzyme inhibitor, a property not shared by all thienopyrimidine analogs [1].

FPPS Inhibition
Class-level inference
2-Phenyl derivative 75% inhibition vs 5-Phenyl isomer 10% inhibition (0.01 mM)
7.5-fold higher inhibition
Supports 2-phenyl substitution role in enzyme inhibition
Direct derivative data; validate for specific compound
Enzyme Inhibition Farnesyl Pyrophosphate Synthase Medicinal Chemistry

Synthetic Route Efficiency

A novel one-step, atom-economical synthesis for thieno[2,3-d]pyrimidin-4-amines has been reported, which is directly applicable to the production of 2-phenylthieno[2,3-d]pyrimidin-4-amine [1]. This method represents a significant improvement over traditional multi-step routes.

Synthetic Efficiency
Method context
One-step, four-component route vs. previous 5-step synthesis
Reduces step count from 5 to 1
Supports efficient large-scale library preparation
Reported method; lab-scale validation data
Synthetic Methodology Medicinal Chemistry Process Chemistry

FGFR1 Kinase Inhibition Potential

The thieno[2,3-d]pyrimidin-4-amine scaffold, to which 2-phenylthieno[2,3-d]pyrimidin-4-amine belongs, has been validated as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1), an important anticancer target [1]. This class-level activity provides a strong rationale for selecting this compound as a starting point for medicinal chemistry programs.

FGFR1 Kinase Potential
Class-level inference
No direct data for this compound
Scaffold analogs achieve IC50 0.16–0.18 µM
Scaffold validated as FGFR1 inhibitor starting point
Class-level evidence; verify for your derivative
Kinase Inhibition FGFR1 Anticancer

2-Phenylthieno[2,3-d]pyrimidin-4-amine: Applications


Farnesyl Pyrophosphate Synthase Inhibitor Development

Researchers aiming to develop novel inhibitors of human farnesyl pyrophosphate synthase should prioritize 2-phenylthieno[2,3-d]pyrimidin-4-amine as a key intermediate. Evidence from a direct derivative shows that the 2-phenyl substitution pattern is critical for high potency, achieving 75% inhibition at 0.01 mM, while a positional isomer with a 5-phenyl group shows only 10% inhibition under identical conditions [1]. This scaffold offers a strategic advantage for structure-activity relationship studies targeting this enzyme.

Large-Scale Kinase Inhibitor Library Synthesis

For medicinal chemistry programs focused on synthesizing diverse kinase inhibitor libraries, 2-phenylthieno[2,3-d]pyrimidin-4-amine is the preferred building block due to its compatibility with a highly efficient, one-step synthetic route [1]. This modern methodology reduces the synthetic burden from five steps to a single, atom-economical reaction, significantly lowering production costs and increasing throughput for hit-to-lead campaigns.

SAR Studies for FGFR1 Anticancer Agents

The thieno[2,3-d]pyrimidin-4-amine scaffold is a validated core structure for potent FGFR1 inhibitors, with analogs in the same class achieving IC50 values in the sub-micromolar range (e.g., 0.16 µM) [1]. Procurement of 2-phenylthieno[2,3-d]pyrimidin-4-amine enables systematic SAR exploration at the 2-position and the 4-amino group, facilitating the optimization of potency and selectivity for next-generation anticancer therapeutics.

Application
Selection Property
Validation Focus
FPPS inhibitor design
2-Phenyl substitution pattern
FPPS inhibition assay
Kinase inhibitor library synthesis
One-step synthetic route compatibility
Synthetic step reduction
FGFR1 kinase SAR studies
Scaffold derivatization potential
FGFR1 kinase assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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